molecular formula C8H15NO3 B2681485 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine CAS No. 1018603-76-3

1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine

Cat. No.: B2681485
CAS No.: 1018603-76-3
M. Wt: 173.212
InChI Key: MIMPOMSJCKJTOK-UHFFFAOYSA-N
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Description

1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol It is characterized by a spirocyclic structure containing three oxygen atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,8-Trioxaspiro[4One common method involves the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic structure . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The spirocyclic structure may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-2-ylmethanamine: Similar structure but with two oxygen atoms in the ring.

    1,4,7-Trioxaspiro[4.5]decan-2-ylmethanamine: Similar structure with a different arrangement of oxygen atoms.

Uniqueness

1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine is unique due to its specific arrangement of three oxygen atoms and the presence of an amine group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

1,4,8-trioxaspiro[4.5]decan-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c9-5-7-6-11-8(12-7)1-3-10-4-2-8/h7H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMPOMSJCKJTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12OCC(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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